methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and similar compounds are central to research on heterocyclic compounds, which are crucial for developing new pharmaceuticals, agrochemicals, and materials. One study focuses on the phosphine-catalyzed [4 + 2] annulation process, a method to synthesize highly functionalized tetrahydropyridines. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form adducts with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, another study elaborates on synthesizing novel pyrido and thieno fused systems, showcasing the compound's utility as a precursor for complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities and Potential Applications
Research into the biological activities and potential applications of compounds like methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate indicates their significance in developing therapeutic agents. For instance, a study explored the antitumor potential of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against triple-negative breast cancer (TNBC) cell lines. Some compounds demonstrated growth inhibition with minimal effects on non-tumorigenic cells, highlighting their potential as selective anticancer agents (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).
Chemical Modification and Derivatives
The versatility of methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in chemical synthesis is further evidenced by its use in creating a variety of derivatives. Studies demonstrate its role in the synthesis of dioxolanes, oxazolines, and other heterocyclic compounds through processes like palladium-catalyzed couplings and intramolecular cyclizations. These synthetic strategies open avenues for designing novel compounds with potential pharmaceutical applications (Calhelha & Queiroz, 2010).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-17-14(21)12-9-3-4-19(16(22)23-2)7-11(9)26-15(12)18-13(20)10-8-24-5-6-25-10/h8H,3-7H2,1-2H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJJUIGTKYQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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